
Dimethyl 2-(4-methylpiperazin-1-yl)butanedioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl 2-(4-methylpiperazin-1-yl)butanedioate, also known as DMMPB, is a chemical compound commonly used in scientific research. It is a colorless, crystalline solid that is soluble in water and has a molecular weight of 208.27 g/mol. DMMPB is typically synthesized from the reaction of 4-methylpiperazine and dimethyl succinate. DMMPB is used in a variety of research applications, including biochemical and physiological studies, and has a wide range of advantages and limitations for laboratory experiments. In
科学研究应用
Dimethyl 2-(4-methylpiperazin-1-yl)butanedioate is used in a variety of scientific research applications. It is used as a reagent in the synthesis of other compounds, such as 1,2,3,4-tetrahydro-1-methyl-2-piperazin-6-yl-3-methyl-3-butanedioate. Dimethyl 2-(4-methylpiperazin-1-yl)butanedioate is also used in biochemical and physiological studies, as it has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter levels in the brain. Dimethyl 2-(4-methylpiperazin-1-yl)butanedioate has also been used in studies of the effects of drugs on the central nervous system.
作用机制
Dimethyl 2-(4-methylpiperazin-1-yl)butanedioate has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter levels in the brain. Acetylcholinesterase breaks down acetylcholine, a neurotransmitter that is involved in the transmission of signals between nerve cells. When Dimethyl 2-(4-methylpiperazin-1-yl)butanedioate binds to acetylcholinesterase, it prevents the enzyme from breaking down acetylcholine, resulting in higher levels of the neurotransmitter in the brain. This can lead to a variety of effects, depending on the concentration of Dimethyl 2-(4-methylpiperazin-1-yl)butanedioate and the type of neurotransmitter involved.
Biochemical and Physiological Effects
Dimethyl 2-(4-methylpiperazin-1-yl)butanedioate has been shown to have a variety of biochemical and physiological effects. In studies of the effects of drugs on the central nervous system, Dimethyl 2-(4-methylpiperazin-1-yl)butanedioate has been shown to increase the activity of certain neurotransmitters, such as dopamine and serotonin. It has also been shown to increase the production of endorphins, which are natural painkillers. Additionally, Dimethyl 2-(4-methylpiperazin-1-yl)butanedioate has been shown to increase the activity of certain enzymes, such as adenosine triphosphatase and creatine kinase.
实验室实验的优点和局限性
Dimethyl 2-(4-methylpiperazin-1-yl)butanedioate has several advantages and limitations for laboratory experiments. One advantage is that it is relatively easy to synthesize, as it can be synthesized from readily available starting materials. Additionally, it is relatively stable and can be stored for long periods of time without significant degradation. However, Dimethyl 2-(4-methylpiperazin-1-yl)butanedioate is relatively expensive, and the yield of the synthesis reaction is often low.
未来方向
There are several potential future directions for Dimethyl 2-(4-methylpiperazin-1-yl)butanedioate. One potential application is in the development of new drugs for the treatment of neurological disorders, such as Alzheimer’s disease and Parkinson’s disease. Additionally, Dimethyl 2-(4-methylpiperazin-1-yl)butanedioate could be used to study the effects of drugs on the central nervous system, as it has been shown to increase the activity of certain neurotransmitters. Finally, Dimethyl 2-(4-methylpiperazin-1-yl)butanedioate could be used to study the effects of drugs on the cardiovascular system, as it has been shown to increase the activity of certain enzymes.
合成方法
Dimethyl 2-(4-methylpiperazin-1-yl)butanedioate is synthesized by the reaction of 4-methylpiperazine and dimethyl succinate in an organic solvent such as acetonitrile or dichloromethane. This reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide. The reaction is typically conducted at a temperature of 40-50°C for several hours, and the resulting product is a white to off-white solid. The reaction can also be conducted at room temperature, but the yield is usually lower and the reaction time is longer.
属性
IUPAC Name |
dimethyl 2-(4-methylpiperazin-1-yl)butanedioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O4/c1-12-4-6-13(7-5-12)9(11(15)17-3)8-10(14)16-2/h9H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLNNPVDNQHUGIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CC(=O)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 2-(4-methylpiperazin-1-yl)butanedioate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-bromo-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide](/img/structure/B2932462.png)
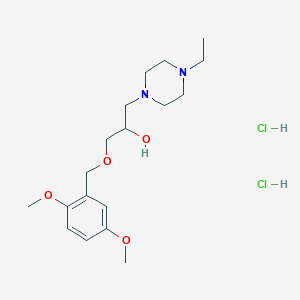
![N-cyano-N-({1-phenyl-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)aniline](/img/structure/B2932465.png)
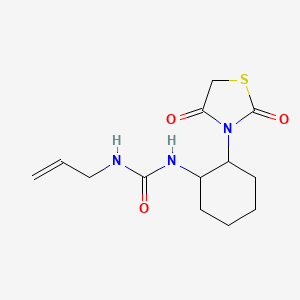
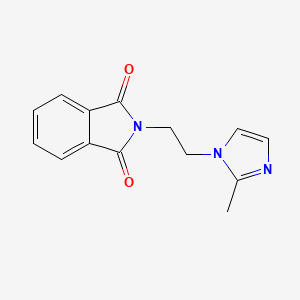
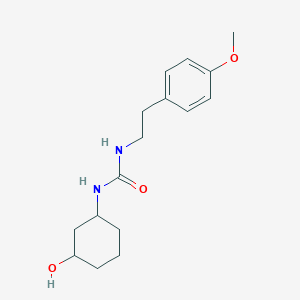
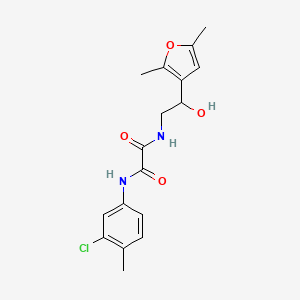
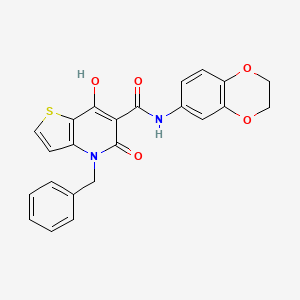
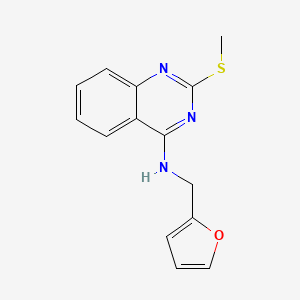
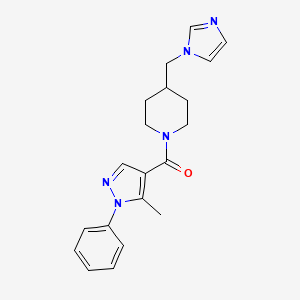

![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)pivalamide](/img/structure/B2932478.png)